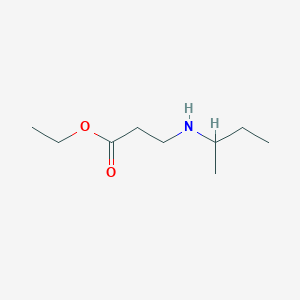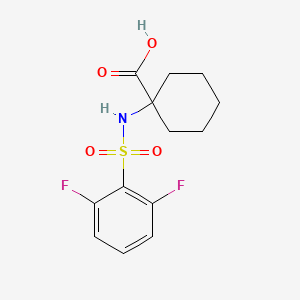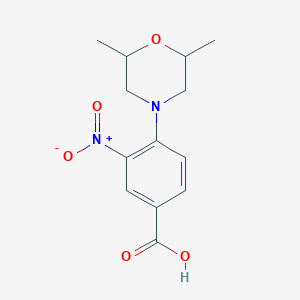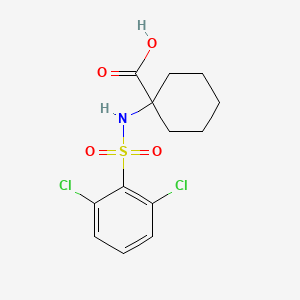
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Übersicht
Beschreibung
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid, also known as DCSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has been shown to have potential applications in the field of medicine due to its ability to inhibit the activity of certain enzymes. Specifically, 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has been studied for its potential to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has also been studied for its potential to inhibit the activity of bacterial enzymes, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid works by binding to the active site of carbonic anhydrase and inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are important for the regulation of pH in the body. Additionally, 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has been shown to inhibit the activity of bacterial enzymes by binding to their active sites and preventing them from functioning properly.
Biochemical and Physiological Effects:
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase activity can result in a decrease in the production of bicarbonate ions, which can lead to a decrease in pH in the body. This can have a variety of effects on physiological processes, including the regulation of blood pH and the function of the respiratory system. Additionally, inhibition of bacterial enzymes can lead to a decrease in bacterial growth and the potential development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can be useful for studying the function of these enzymes and their role in physiological processes. However, one limitation of using 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is its potential toxicity and the need for careful handling and disposal of the compound.
Zukünftige Richtungen
There are a variety of future directions for research on 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid. One potential area of study is the development of new antibiotics based on the compound's ability to inhibit bacterial enzymes. Additionally, further research is needed to fully understand the potential physiological effects of 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid and its role in regulating pH in the body. Finally, there is potential for the development of new drugs based on the compound's ability to selectively inhibit the activity of certain enzymes.
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-9-5-4-6-10(15)11(9)21(19,20)16-13(12(17)18)7-2-1-3-8-13/h4-6,16H,1-3,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUZGHWSDNRONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline](/img/structure/B1386081.png)
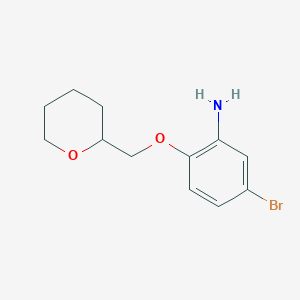

![1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1386087.png)
amine](/img/structure/B1386090.png)
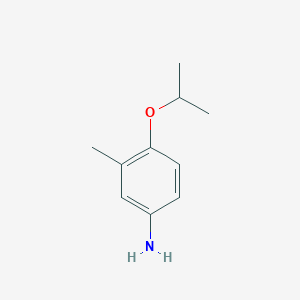
![1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1386094.png)
![2-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1386095.png)

